molecular formula C15H17Cl2N3O2S B14003984 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 10209-75-3

4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B14003984
CAS No.: 10209-75-3
M. Wt: 374.3 g/mol
InChI Key: KDVLUOGTEOXWMD-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₇Cl₂N₃O₂S. It is known for its applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, a pyridinyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound targets class I histone deacetylases, including HDAC1, HDAC2, and HDAC3, with high selectivity. This action induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is unique due to its combination of a pyridinyl group and a benzenesulfonamide moiety, which contribute to its distinct chemical properties and biological activities. Its high selectivity for class I histone deacetylases sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy .

Properties

CAS No.

10209-75-3

Molecular Formula

C15H17Cl2N3O2S

Molecular Weight

374.3 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H17Cl2N3O2S/c16-8-11-20(12-9-17)13-4-6-14(7-5-13)23(21,22)19-15-3-1-2-10-18-15/h1-7,10H,8-9,11-12H2,(H,18,19)

InChI Key

KDVLUOGTEOXWMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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